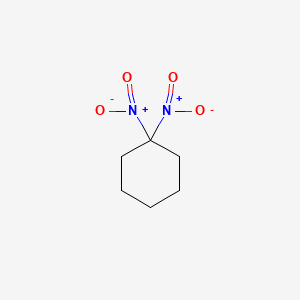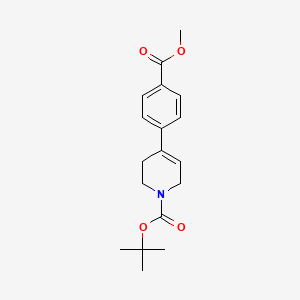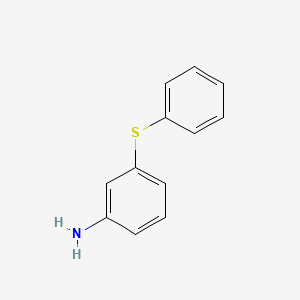
3-(Phenylsulfanyl)aniline
Descripción general
Descripción
3-(Phenylsulfanyl)aniline, also known as PSA, is a compound that has recently gained attention for its potential applications in various fields of research and industry. It is an organic compound with the molecular formula C12H11NS .
Synthesis Analysis
The synthesis of anilines, including 3-(Phenylsulfanyl)aniline, has been extensively studied. The process often involves reactions with α,β-unsaturated aldehydes . The synthesis of anilines can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions with Grignard reagents .Molecular Structure Analysis
The molecular structure of 3-(Phenylsulfanyl)aniline consists of an amine attached to a benzene ring, making it an aromatic amine . Detailed studies of the molecular and electronic structures of anilines have been carried out using density functional theory .Chemical Reactions Analysis
Anilines, including 3-(Phenylsulfanyl)aniline, have been studied extensively as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Physical And Chemical Properties Analysis
3-(Phenylsulfanyl)aniline has a molecular weight of 201.29 g/mol. Anilines, in general, have a boiling point of about 184°C and a melting point of about -6°C. They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Aplicaciones Científicas De Investigación
Organic Synthesis
“3-(Phenylsulfanyl)aniline” is a chemical compound used in organic synthesis . It’s a building block in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, contributing to the diversity of products that can be synthesized.
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. While specific applications are not mentioned in the available resources, similar aniline derivatives have been used in the development of new drugs .
Material Science
In material science, aniline derivatives like “3-(Phenylsulfanyl)aniline” could be used in the creation of new materials with unique properties. These could include polymers or other types of materials with specific mechanical, electrical, or optical properties .
Organic Field-Effect Transistors (OFETs)
Polyaniline, a related compound, can be employed in organic field-effect transistors (OFETs) . Given the structural similarity, “3-(Phenylsulfanyl)aniline” might also find application in this area.
Organic Light-Emitting Diodes (OLEDs)
Polyaniline is also used in organic light-emitting diodes (OLEDs) . “3-(Phenylsulfanyl)aniline”, due to its similar structure, could potentially be used in the development of new OLED materials.
Water Treatment
Polyaniline-based adsorbents have been explored for the removal of various pollutants from water, including heavy metals and organic contaminants . “3-(Phenylsulfanyl)aniline” could potentially be used in similar applications.
Safety and Hazards
Direcciones Futuras
3-(Phenylsulfanyl)aniline has potential applications in various fields of research and industry. Recent progress in research has focused on the synthesis of polyaniline-based thermoset blends and composites, which have a unique combination of mechanical properties, the processability of conventional polymers, and the electrical property of conducting polymers .
Mecanismo De Acción
Target of Action
This compound is a derivative of aniline, which is a building block in the synthesis of a wide range of chemicals, including dyes, drugs, and polymers
Mode of Action
Aniline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 3-(Phenylsulfanyl)aniline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Aniline and its derivatives can participate in various biochemical reactions, including those involving enzymes and other proteins . The specific pathways affected by 3-(Phenylsulfanyl)aniline and their downstream effects require further investigation.
Result of Action
As a derivative of aniline, it may share some of the biological activities of other aniline compounds, which can range from antimicrobial to anticancer effects . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can affect the activity of chemical compounds
Propiedades
IUPAC Name |
3-phenylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWFKZHEPVSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



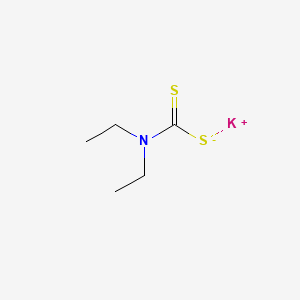
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B3370382.png)
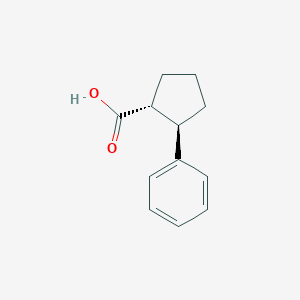
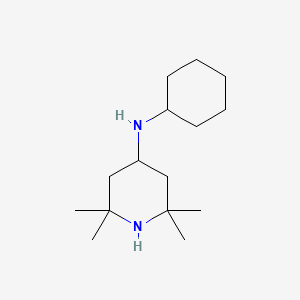

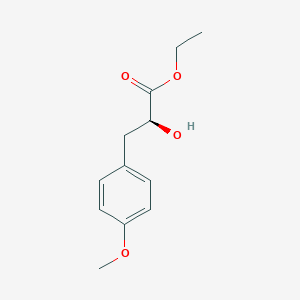
![4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B3370416.png)
![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B3370423.png)
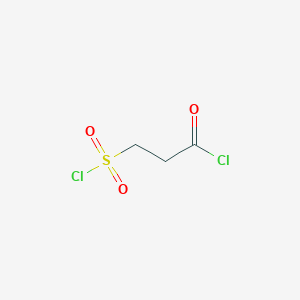
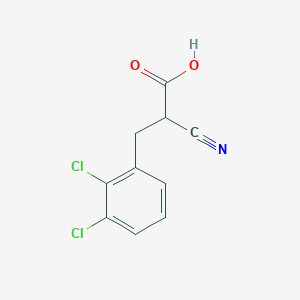
![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)
